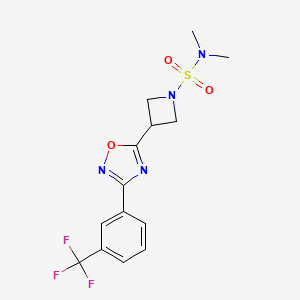

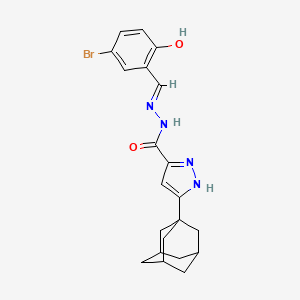

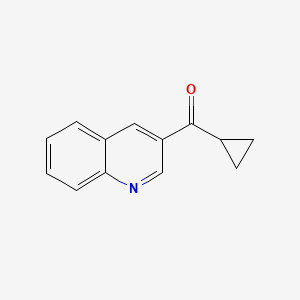

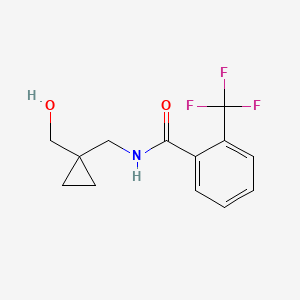

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H14F4N4O4 and its molecular weight is 498.394. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Facile Synthesis of Substituted Quinazoline-2,4-diones

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is part of the quinazoline derivatives, known for their synthesis starting from fluorobenzoic acid. A study by Tran et al. (2005) detailed the synthesis of 3-amino-1H-quinazoline-2,4-diones, showcasing the generation of the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring, highlighting the synthetic versatility and potential applications of such compounds in various fields, including medicinal chemistry (Tran et al., 2005).

Synthesis of Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs

Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. The study demonstrated the potential of these compounds in bioactivity, particularly their antitumor activity against a panel of 11 cell lines in vitro, suggesting the significance of the 1,2,4-oxadiazole moiety in the biological realm (Maftei et al., 2013).

Biological Activities and Potential Applications

Antimicrobial Activities of Quinazolinone Derivatives

Yan et al. (2016) synthesized a series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety and evaluated their antimicrobial activities. The study showed that some of these compounds possessed good antimicrobial activities, indicating the potential use of these derivatives in developing new antimicrobial agents (Yan et al., 2016).

Antiviral Activities of Quinazolinone Derivatives

Gütschow et al. (1995) reported the synthesis and antiviral activity of bis[2,4-dioxol-1,2,3,4-tetra-hydroquinazolin-3-yl)alkyl] disulfanes and 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-diones. Compounds showed significant antiviral activity against DNA and RNA viruses, highlighting the potential of these compounds in antiviral drug development (Gütschow et al., 1995).

Catalysis and Green Chemistry Applications

Kimura et al. (2012) discussed the efficient WO4 catalyzed chemical fixation of carbon dioxide with 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones. The methodology is environmentally benign and showcases the compound's relevance in catalysis and sustainable chemistry (Kimura et al., 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline-2,4(1H,3H)-dione core, followed by the introduction of the 2-fluorobenzyl and 4-(trifluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl substituents.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Fluorobenzyl chloride", "4-(Trifluoromethoxy)benzoyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Triethylamine", "Dimethylformamide", "Acetic anhydride", "Phosphorus oxychloride", "Ethyl acetate", "Methanol", "Chloroform" ], "Reaction": [ "Synthesis of 2-(2-fluorobenzyl)quinazolin-4(3H)-one: 2-Aminobenzoic acid is reacted with 2-fluorobenzyl chloride in the presence of triethylamine and dimethylformamide to yield 2-(2-fluorobenzyl)quinazolin-4(3H)-one.", "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 2-(2-Fluorobenzyl)quinazolin-4(3H)-one is reacted with acetic anhydride and sodium hydroxide to yield 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(2-fluorobenzyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione: 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield 3-(2-fluorobenzyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(2-fluorobenzyl)-7-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(2-Fluorobenzyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of triethylamine and phosphorus oxychloride to yield 3-(2-fluorobenzyl)-7-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

1358695-58-5 |

Formule moléculaire |

C24H14F4N4O4 |

Poids moléculaire |

498.394 |

Nom IUPAC |

3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H14F4N4O4/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-36-21)13-5-8-16(9-6-13)35-24(26,27)28/h1-11H,12H2,(H,29,34) |

Clé InChI |

DXDKELMYTRUNHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)NC2=O)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)

![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)

![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)

![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)

![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)

![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)